6-(Benzenesulfonyl)-2,3-dimethyloxane
Description
6-(Benzenesulfonyl)-2,3-dimethyloxane is a sulfonylated tetrahydropyran derivative characterized by a benzenesulfonyl group attached to the 6-position of a 2,3-dimethyl-substituted oxane (tetrahydropyran) ring. The benzenesulfonyl moiety is known for its electron-withdrawing properties, which influence reactivity and stability . Synthesis likely involves sulfonylation of a 2,3-dimethyloxane precursor under controlled conditions, analogous to methods used for penoxsulam intermediates, such as coupling reactions or sulfonic acid chloride derivatization . Characterization would employ standard techniques like NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis, as described for structurally related sulfonamides .
Properties
CAS No. |
109826-78-0 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2,3-dimethyloxane |
InChI |
InChI=1S/C13H18O3S/c1-10-8-9-13(16-11(10)2)17(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
IQDQQMZWCVTJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OC1C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethyloxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 6-(Benzenesulfonyl)-2,3-dimethyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-2,3-dimethyloxane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinic acid or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
6-(Benzenesulfonyl)-2,3-dimethyloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-2,3-dimethyloxane involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 6-(Benzenesulfonyl)-2,3-dimethyloxane: Features a sulfonyl group linked to a dimethylated oxane ring. The methyl groups enhance steric hindrance and lipophilicity compared to non-methylated analogs.
- Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : A reactive precursor with a sulfonyl chloride group. Highly corrosive and moisture-sensitive, it decomposes to release SOₓ and halides .
- Melts at 103–105°C, suggesting higher crystallinity than benzenesulfonyl chloride (mp 14–16°C) .
- Sulfonamide Derivatives () : Include chloro, trifluoromethyl, and benzylthio substituents. These groups modulate electronic properties and biological activity, as seen in their use as intermediates for agrochemicals .
Physical and Chemical Properties
*Estimated based on structural analogs.
Key Observations :
- The dimethyloxane backbone in the target compound likely increases lipophilicity (higher logP vs. benzenesulfonyl chloride) and reduces water solubility.
- Benzenesulfonyl chloride’s low melting point and reactivity contrast with the stability of pyrazine-substituted derivatives, highlighting the role of substituents in modulating properties .
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